molecular formula C9H11NaO3S B12776015 Sodium 3-isopropylbenzenesulfonate CAS No. 65130-69-0

Sodium 3-isopropylbenzenesulfonate

Cat. No.: B12776015
CAS No.: 65130-69-0
M. Wt: 222.24 g/mol
InChI Key: AOHCANAFQBWHJE-UHFFFAOYSA-M
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Description

Sodium 3-isopropylbenzenesulfonate is an organic compound with the molecular formula C₉H₁₁NaO₃S. It is a sodium salt of 3-isopropylbenzenesulfonic acid. This compound is commonly used as a surfactant and solubilizing agent in various industrial applications due to its ability to enhance the solubility of hydrophobic compounds in aqueous solutions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 3-isopropylbenzenesulfonate typically involves the sulfonation of cumene (isopropylbenzene) with sulfur trioxide or concentrated sulfuric acid to produce 3-isopropylbenzenesulfonic acid. This acid is then neutralized with sodium hydroxide to form the sodium salt .

Industrial Production Methods: In industrial settings, the production process is scaled up by using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to maintain the temperature and concentration of reactants, ensuring the efficient conversion of cumene to the desired sulfonate .

Chemical Reactions Analysis

Types of Reactions: Sodium 3-isopropylbenzenesulfonate primarily undergoes substitution reactions due to the presence of the sulfonate group, which is a good leaving group. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions:

Major Products:

    Substitution Reactions: Products include various substituted benzenesulfonates.

    Oxidation Reactions: Products include carboxylic acids and other oxidized derivatives.

    Reduction Reactions: Products include sulfinates and thiols.

Mechanism of Action

The primary mechanism of action of sodium 3-isopropylbenzenesulfonate is its ability to reduce the surface tension of aqueous solutions, thereby enhancing the solubility of hydrophobic compounds. This is achieved through the formation of micelles, where the hydrophobic tails of the molecules aggregate in the center, and the hydrophilic heads face outward, interacting with the aqueous environment .

Properties

CAS No.

65130-69-0

Molecular Formula

C9H11NaO3S

Molecular Weight

222.24 g/mol

IUPAC Name

sodium;3-propan-2-ylbenzenesulfonate

InChI

InChI=1S/C9H12O3S.Na/c1-7(2)8-4-3-5-9(6-8)13(10,11)12;/h3-7H,1-2H3,(H,10,11,12);/q;+1/p-1

InChI Key

AOHCANAFQBWHJE-UHFFFAOYSA-M

Canonical SMILES

CC(C)C1=CC(=CC=C1)S(=O)(=O)[O-].[Na+]

Origin of Product

United States

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